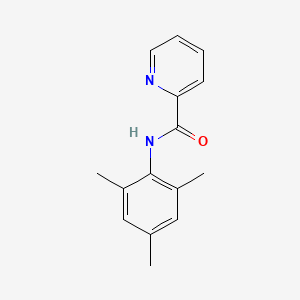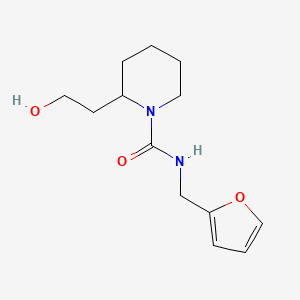![molecular formula C19H27NO3 B6639868 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that is used in scientific research to study the role of the CXCR4 receptor in various biological processes.
Wirkmechanismus
AMD3100 acts as a 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonist by binding to the receptor and blocking the binding of CXCL12. This inhibition of this compound signaling has been shown to have various effects on biological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Biochemical and Physiological Effects:
AMD3100 has various biochemical and physiological effects, including inhibition of immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using AMD3100 in lab experiments is its ability to selectively inhibit 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide signaling. This allows researchers to study the specific role of this compound in various biological processes without the interference of other signaling pathways. However, one limitation of using AMD3100 is its potential off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of AMD3100 in scientific research. One potential area of research is the development of novel 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonists with improved efficacy and specificity. Another area of research is the identification of novel biological processes regulated by this compound signaling, which may lead to the development of new therapeutic targets for various diseases. Additionally, the combination of AMD3100 with other therapeutics may have synergistic effects in the treatment of cancer and other diseases.
Synthesemethoden
AMD3100 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of 4-(2-methylphenyl)oxan-4-ylmethyl chloride with 1-hydroxy-2,3,5-trimethylbenzene to form an intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
AMD3100 is primarily used in scientific research to study the role of the 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide receptor in various biological processes. This compound is a chemokine receptor that plays a critical role in various physiological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. AMD3100 acts as a this compound antagonist, which means it binds to the receptor and prevents the binding of its natural ligand, CXCL12. This inhibition of this compound signaling has been shown to have therapeutic potential in various diseases, including cancer, HIV, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-15-6-2-3-7-16(15)18(10-12-23-13-11-18)14-20-17(21)19(22)8-4-5-9-19/h2-3,6-7,22H,4-5,8-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYICWQARXCUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)


![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)



![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)